molecular formula C15H11Cl2FN2O B2590871 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1208499-29-9

1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2590871
CAS No.: 1208499-29-9
M. Wt: 325.16
InChI Key: MVMWUTHOYAOUAA-UHFFFAOYSA-N
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Description

1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a combination of pyridine, quinoline, and fluorine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common approach starts with the preparation of 3,6-dichloropyridine-2-carbonyl chloride, which is then reacted with 7-fluoro-1,2,3,4-tetrahydroquinoline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloropyridine-2-carbonyl chloride
  • 7-Fluoro-1,2,3,4-tetrahydroquinoline
  • 2-(Chlorocarbonyl)-3,6-dichloropyridine

Uniqueness

1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both pyridine and quinoline rings, along with halogen substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O/c16-11-5-6-13(17)19-14(11)15(21)20-7-1-2-9-3-4-10(18)8-12(9)20/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMWUTHOYAOUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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